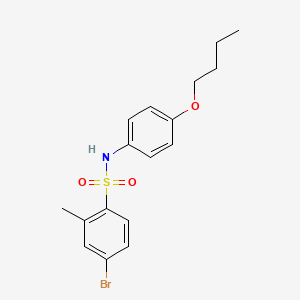
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide, also known as BBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBS is a sulfonamide derivative that has a unique chemical structure, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide can reduce inflammation and pain. The endocannabinoid system is a complex signaling system that plays a role in pain sensation, mood, appetite, and other physiological processes. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has been shown to modulate the endocannabinoid system, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It can reduce the production of prostaglandins and other inflammatory mediators, which can alleviate pain and inflammation. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide can also modulate the activity of neurotransmitters such as serotonin and dopamine, which may contribute to its analgesic and antipyretic effects. Additionally, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has also been shown to have low toxicity, making it a safe option for in vitro and in vivo studies. However, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has some limitations. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for the study of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide. One area of research is the development of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide derivatives with improved potency and selectivity. Another area of research is the investigation of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide in combination with other drugs for the treatment of pain and inflammation. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide may also have potential applications in the treatment of other conditions, such as neurodegenerative diseases and psychiatric disorders. Further studies are needed to fully understand the mechanism of action of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide and its potential therapeutic applications.
Conclusion:
In conclusion, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. The synthesis of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide is relatively simple, and it has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments, but its mechanism of action is not fully understood, and its safety and efficacy in humans are not well established. Future research is needed to fully understand the potential of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide involves the reaction of 4-butoxyaniline with 4-bromo-2-methylbenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with aqueous sodium hydroxide to yield the final product. The synthesis of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide is relatively simple and can be carried out on a large scale, making it a cost-effective option for drug development.
Applications De Recherche Scientifique
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has also been found to be effective in the treatment of neuropathic pain and chronic pain conditions. Additionally, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-3-4-11-22-16-8-6-15(7-9-16)19-23(20,21)17-10-5-14(18)12-13(17)2/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYIRRFIYPWKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

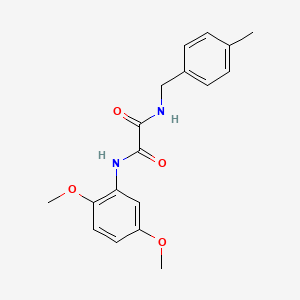
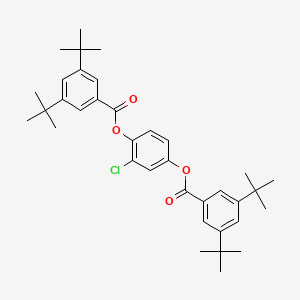
![1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5181687.png)
![4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181695.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3,5,7-trimethyl-1-adamantanecarboxamide](/img/structure/B5181708.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5181713.png)
![6-bromo-8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181720.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B5181743.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181750.png)
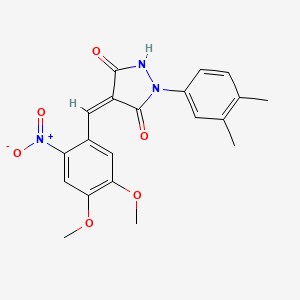
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5181761.png)
![ethyl (2-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5181764.png)
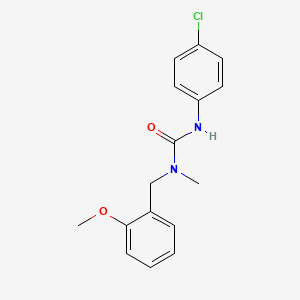
![methyl 4-({[(4-ethyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5181775.png)